3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one

Description

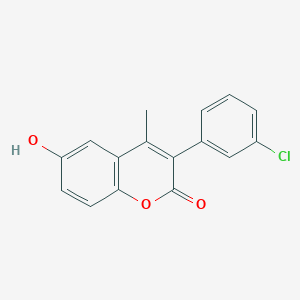

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one is a coumarin derivative characterized by a benzopyrone core substituted with a 3-chlorophenyl group at position 3, a hydroxyl group at position 6, and a methyl group at position 3. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antioxidant, and anti-inflammatory properties.

Properties

IUPAC Name |

3-(3-chlorophenyl)-6-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXAKVFCNXMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product. The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-Chlorophenyl)-6-oxo-4-methylchromen-2-one.

Reduction: Formation of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchroman-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared in Table 1.

Key Observations:

- Chlorine Position: The 3-chlorophenyl vs.

- Lipophilicity : The addition of multiple methyl groups (e.g., in ) increases lipophilicity (XLogP3 = 5.4), which could enhance membrane permeability but reduce solubility.

- Bioactivity : The pyran-2-one analog demonstrates hepatoprotective effects, suggesting that halogenated aromatic substituents may synergize with sulfur or oxygen heteroatoms for therapeutic activity.

Computational and Crystallographic Tools

Biological Activity

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one, a derivative of chromone, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClO3. Its structure features a chlorophenyl group at the 3-position and a hydroxyl group at the 6-position of the chromone ring, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with target proteins, while the chlorophenyl group engages in hydrophobic interactions. This dual interaction mechanism can modulate enzyme activity and influence cellular signaling pathways involved in inflammation and oxidative stress .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, with an IC50 value indicating potent activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 36.9 | Lipid peroxidation inhibition |

| Other tested derivatives | Varies | Varies |

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

Studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it exhibited cytotoxic effects on HeLa cells with an IC50 value significantly lower than standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.024 | Cytotoxicity |

| A549 | 0.12 | Cytotoxicity |

Case Studies

- Cytotoxicity in Cancer Models : In a study assessing the cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cells, the compound demonstrated significant cell growth inhibition compared to control groups .

- Anti-inflammatory Mechanisms : Another investigation focused on the modulation of inflammatory pathways revealed that treatment with this compound led to decreased levels of TNF-α and IL-6 in macrophage cultures stimulated with LPS .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other chromone derivatives:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 3-(4-Acetyloxyphenyl)-6-bromo-4-methylchromen-2-one | Antioxidant | 37.1 |

| 3-(4-Hydroxyphenyl)-6-bromo-4-methylchromen-2-one | Cytotoxicity | 36.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.